2-Hydroxy-3-(3-methoxyphenyl)propanoic acid

描述

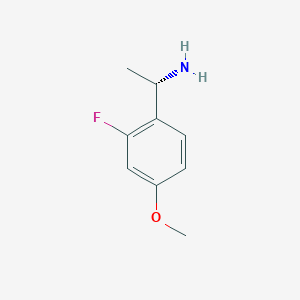

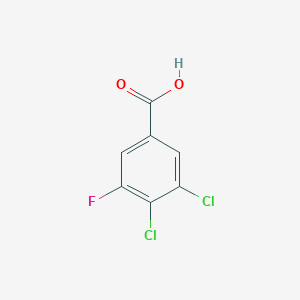

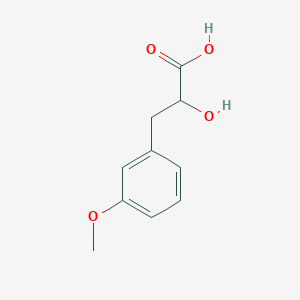

2-Hydroxy-3-(3-methoxyphenyl)propanoic acid , also known by its chemical formula C10H12O4 , is a compound with a molecular weight of approximately 196.2 g/mol . It falls under the category of aromatic carboxylic acids . The systematic IUPAC name for this compound is 2-Hydroxy-3-(3-methoxyphenyl)propansäure .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-(3-methoxyphenyl)propanoic acid consists of a benzene ring , a propionic acid group , and a methoxy group . The hydroxyl group at the alpha position (carbon adjacent to the carboxylic acid) gives rise to its acidic properties. The compound’s three-dimensional arrangement can be visualized using computational tools or molecular modeling software .

科学研究应用

Antioxidant Properties

HMPA exhibits strong antioxidant activity. As a caffeine metabolite, it scavenges free radicals and protects cells from oxidative stress. Antioxidants play a crucial role in maintaining overall health by preventing cellular damage and reducing the risk of chronic diseases .

Muscle Health and Performance Enhancement

Research suggests that HMPA positively impacts muscle function. In a study involving mice, HMPA administration led to enhanced grip strength. It also decreased blood urea nitrogen levels after exercise, indicating potential benefits for muscle recovery. Although it didn’t directly affect endurance performance, low-dose HMPA promoted muscle development by increasing Myf5 expression. Additionally, HMPA improved hepatic glucose and lipid metabolism while inhibiting muscular lipid metabolism and protein catabolism .

Biomarker for Coffee Consumption

HMPA serves as a sensitive biomarker for coffee intake. Even small amounts of coffee consumption can be detected through its presence. Researchers have used HMPA levels to assess coffee consumption patterns in various studies .

Inhibition of Prostaglandin E₂ Production

HMPA can inhibit the production of prostaglandin E₂ (PGE₂). Prostaglandins are lipid compounds involved in inflammation and pain signaling. By modulating PGE₂, HMPA may have anti-inflammatory effects .

作用机制

Mode of Action

It is known that the compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This suggests that it may interact with its targets in a manner similar to other gut microbiota metabolites.

Biochemical Pathways

It is known that the compound is a metabolite of 4-hydroxy-3-methoxycinnamic acid, which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . This suggests that it may affect similar biochemical pathways as other hydroxycinnamic acid derivatives.

Result of Action

Some studies suggest that it may have beneficial effects such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

It is known that the compound is a metabolite produced by the gut microbiota , suggesting that factors affecting the gut microbiota, such as diet and antibiotic use, may influence the compound’s action.

属性

IUPAC Name |

2-hydroxy-3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKBGDTVNFDPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)